3-Ethyl-2-methyl-1-pentene
Overview
Description
1-Pentene, 3-ethyl-2-methyl- is an organic compound with the molecular formula C₈H₁₆ . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by other names such as 2-Methyl-3-ethyl-1-pentene and 3-Ethyl-2-methylpent-1-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentene, 3-ethyl-2-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of 1-pentene with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or a metal catalyst, to facilitate the addition of the alkyl groups to the pentene backbone .
Industrial Production Methods: In industrial settings, the production of 1-Pentene, 3-ethyl-2-methyl- often involves the use of petrochemical feedstocks. The process may include the cracking of larger hydrocarbons followed by selective hydrogenation and isomerization to achieve the desired branched structure .
Chemical Reactions Analysis
Types of Reactions: 1-Pentene, 3-ethyl-2-methyl- undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bond can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming haloalkanes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation reactions.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) are used in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
1-Pentene, 3-ethyl-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Pentene, 3-ethyl-2-methyl- exerts its effects depends on the specific reaction it undergoes. For example, during oxidation, the double bond in the alkene reacts with the oxidizing agent to form an epoxide or diol. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the reagent, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
1-Pentene: A linear alkene with a similar structure but without the ethyl and methyl branches.
2-Methyl-1-pentene: Another branched alkene with a different arrangement of the methyl group.
3-Ethyl-1-pentene: Similar to 1-Pentene, 3-ethyl-2-methyl-, but with a different position of the ethyl group.
Uniqueness: 1-Pentene, 3-ethyl-2-methyl- is unique due to its specific branching pattern, which can influence its reactivity and physical properties compared to other similar alkenes .
Properties
IUPAC Name |
3-ethyl-2-methylpent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHYSWOBXEIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173481 | |
Record name | 1-Pentene, 3-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-66-6 | |
Record name | 3-Ethyl-2-methyl-1-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentene, 3-ethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentene, 3-ethyl-2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentene, 3-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-2-methyl-1-pentene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UML4C77M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 1-Pentene, 3-ethyl-2-methyl- in Toona sinensis Roem?
A: The study by [] identified 53 volatile compounds in Toona sinensis Roem, including 1-Pentene, 3-ethyl-2-methyl-, which constituted 2.86% of the total volatile compounds. This research contributes to a deeper understanding of the chemical profile of this plant, which is known for its culinary and medicinal uses. While the specific role of 1-Pentene, 3-ethyl-2-methyl- in the plant is not explored in this study, its presence adds to the complex aroma profile of the plant, which is an essential aspect of its culinary value. Further research could investigate if this compound contributes to the perceived flavor or aroma of the plant.
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